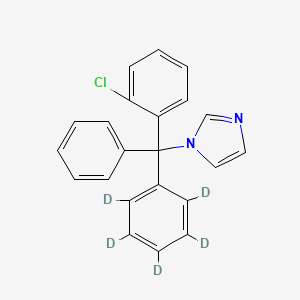

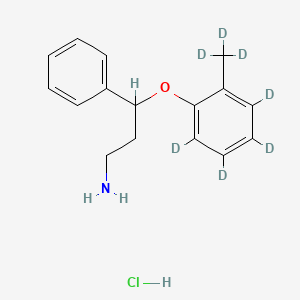

Clotrimazole-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clotrimazole-d5 is an internal standard used for the quantification of clotrimazole by GC- or LC-MS . Clotrimazole is an imidazole antifungal agent that is active against a variety of fungi, including C. albicans, A. fumigatus, S. cerevisiae, C. neoformans, T. mentagrophytes, and M. canis . It inhibits the voltage-gated potassium channel Kv1.3 and the intermediate conductance calcium-activated potassium channel (IKCa1/KCa3.1; IC50s = 6 and 0.07 µM, respectively) and decreases the proliferation of HaCaT keratinocytes (EC50 = 15 µM) .

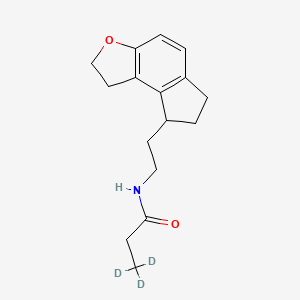

Molecular Structure Analysis

The molecular formula of Clotrimazole-d5 is C22H17ClN2 . It is an imidazole derivative with a broad spectrum of antimycotic activity .

Chemical Reactions Analysis

Clotrimazole-d5 is intended for use as an internal standard for the quantification of clotrimazole by GC- or LC-MS . It is active against a variety of fungi .

科学的研究の応用

Antimycotic Activity and Interaction with Cell Channels : Clotrimazole has been studied for its effects on Transient Receptor Potential (TRP) channels in sensory neurons, which underlie some unwanted effects of the drug. It's known to activate TRPV1 and TRPA1 channels, involved in pain sensation, and inhibit TRPM8, a cold and menthol receptor (Meseguer et al., 2008).

Improvement of Antimycotic Properties : Research shows that the solubility and antimycotic activity of Clotrimazole can be enhanced with cyclodextrins, which may improve its effectiveness against Candida albicans (Ahmed et al., 1998).

Cardiac Applications : Clotrimazole is explored for its inhibitory effects on human cardiac L-type Ca2+ channel α1C subunits. This might explain its potential in abbreviating the action potential duration in cardiac myocytes (Fearon et al., 2000).

Environmental Impact : The drug's persistence and dissipation in agricultural soil have been examined, highlighting its environmental fate and transformation products (Sabourin et al., 2011).

Antitumor Activity : Clotrimazole shows anticancer effects on human melanoma cells, suggesting its potential as a novel treatment approach for melanoma (Adinolfi et al., 2015).

Chemotherapeutic Potential : The compound has been investigated for its role in inhibiting leukemic lymphoblasts and inducing apoptosis, making it a candidate for cancer treatment (Ito et al., 2002).

Cell Proliferation and Viability : Studies indicate that Clotrimazole can inhibit cell proliferation and alter intracellular Ca2+ movement, which has implications in treating various diseases, including cancer (Benzaquen et al., 1995).

Safety And Hazards

将来の方向性

Clotrimazole has become a drug of interest in treating several other diseases such as sickle cell disease, malaria, and some cancers . It has also been combined with other molecules, such as metals, to produce clotrimazole complexes that show improved pharmacological efficacy . Moreover, several new, modified-release pharmaceutical formulations are also undergoing development .

特性

IUPAC Name |

1-[(2-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2/c23-21-14-8-7-13-20(21)22(25-16-15-24-17-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H/i1D,3D,4D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFPBHJOKIVQEB-MBRJKSRSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clotrimazole-d5 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[14-(N-Boc-amino)-21,21-dimethyl-13,15,19-trioxo-3,6,9,20-tetraoxa-12,16-diazadocosyloxy]benzoic Acid](/img/structure/B562908.png)

![tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate](/img/structure/B562909.png)